![molecular formula C25H21NO5 B2398988 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid CAS No. 861212-95-5](/img/structure/B2398988.png)
2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid
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Overview
Description
The compound “2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid” is a complex organic molecule . It contains a benzoxazin ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzoic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzoxazin ring and a benzoic acid group as mentioned earlier . The benzoxazin ring includes a nitrogen and an oxygen atom, and the benzoic acid group includes a carboxylic acid functional group .Scientific Research Applications
Structural Analysis and Derivative Synthesis
The compound 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid, and its structural analogs, have been a subject of study primarily for their structural characteristics and derivative synthesis. Research has highlighted various synthetic pathways and structural configurations of similar compounds.
- Synthesis and Structural Configuration : Compounds with similar structural frameworks have been synthesized and their structural configurations have been determined. For instance, a study reported the synthesis of a pentacyclic condensation product from a similar compound, where the structure was established by X-ray analysis (Ilaš et al., 2008).
- Antibacterial Activity : Derivatives of the compound have been synthesized and screened for their antibacterial activity against various strains. The structure of the synthesized compounds was confirmed through spectroscopy, and the results demonstrated varying degrees of antibacterial efficacy (Kadian, Maste, & Bhat, 2012).
- Ecofriendly Synthesis Methods : Ecofriendly synthesis methods for similar compounds have been explored. A study presented a microwave-catalyzed rapid, efficient, and ecofriendly synthesis of substituted pyrazol-5-ones, highlighting the enhanced reaction rate and improved yields under specific conditions (Dabholkar & Gavande, 2003).
Applications in Material Science
The related chemical structures have found applications in material science, particularly in the synthesis of polymers and understanding their curing reactions.
- Polymer Synthesis and Curing Reactions : The curing reaction of 3-aryl substituted benzoxazine, a compound structurally related to the chemical , has been studied. This research provided insights into the possible reaction pathways during the curing process, contributing to the understanding of polymer synthesis (Hayakawa et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carbonyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-7-8-16(2)18(11-15)13-26-21-12-17(9-10-22(21)31-14-23(26)27)24(28)19-5-3-4-6-20(19)25(29)30/h3-12H,13-14H2,1-2H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSFDLLHLAHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)COC3=C2C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid |
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